5-Fluoro-2-((methylamino)methyl)benzonitrile
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Overview
Description
5-Fluoro-2-((methylamino)methyl)benzonitrile is an organic compound with the molecular formula C9H9FN2. It is a derivative of benzonitrile, featuring a fluorine atom at the 5-position and a methylamino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((methylamino)methyl)benzonitrile typically involves the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 5-fluoro-2-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 5-fluoro-2-aminotoluene.
Formylation: The amino group is formylated to produce 5-fluoro-2-formylaminotoluene.
Methylation: The formyl group is then methylated to form 5-fluoro-2-((methylamino)methyl)toluene.
Cyanation: Finally, the methyl group is converted to a nitrile group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((methylamino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-((methylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((methylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylamino group.
2-Fluoro-5-methylbenzonitrile: Differently substituted isomer.
2-Bromo-5-fluorobenzonitrile: Contains a bromine atom instead of a methylamino group.
Uniqueness
5-Fluoro-2-((methylamino)methyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-2-(methylaminomethyl)benzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4,12H,6H2,1H3 |
InChI Key |
BYSFRVANJRIPDT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
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